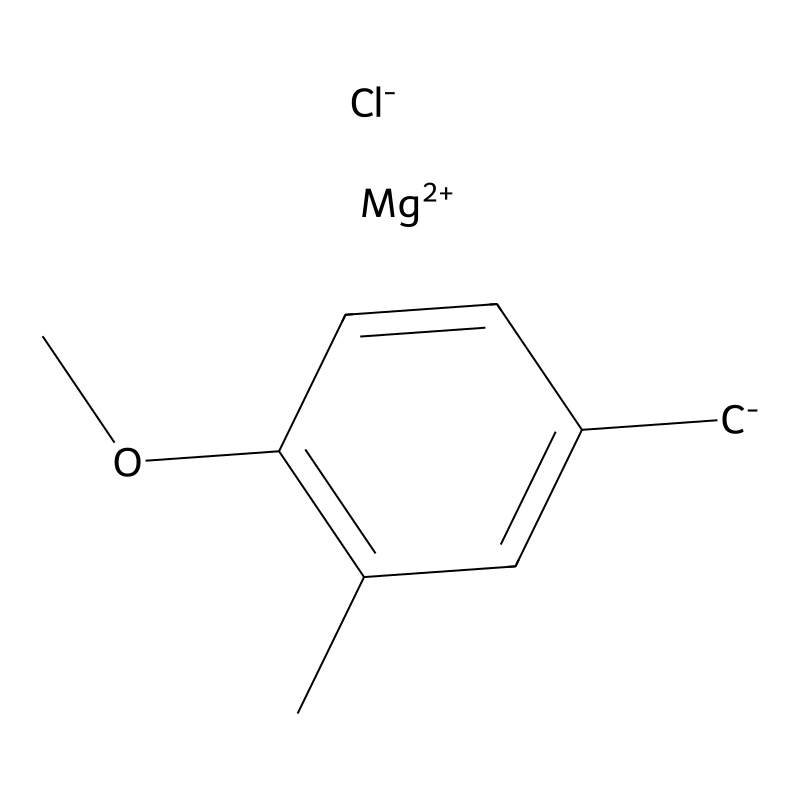4-Methoxy-3-methylbenzylmagnesium chloride, 0.25M 2-MeTHF

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Methoxy-3-methylbenzylmagnesium chloride is a Grignard reagent, characterized by the formula . This compound consists of a benzyl group substituted with a methoxy and a methyl group, making it a valuable intermediate in organic synthesis. Grignard reagents, including this compound, are organomagnesium halides that are widely used for forming carbon-carbon bonds in various organic reactions. The presence of 2-Methyltetrahydrofuran as a solvent enhances its reactivity and solubility, allowing for effective reactions under mild conditions .
Grignard reagents pose several safety concerns:
- Flammability: 2-MeTHF is a flammable solvent. The reaction mixture should be handled with proper precautions to avoid ignition.
- Air and Moisture Sensitivity: Exposure to air or moisture can lead to decomposition, releasing flammable methane gas and potentially creating pressure build-up in a sealed container.
- Reactivity: Grignard reagents are highly reactive towards various functional groups. Improper handling can lead to uncontrolled reactions.
- Nucleophilic Addition: They act as nucleophiles, attacking electrophiles such as carbonyl compounds to form alcohols. For instance:
- Transmetalation: This involves the transfer of the organic group from magnesium to another metal, often used in cross-coupling reactions .
- Formation of Alkanes: Upon reaction with water or alcohols, Grignard reagents can produce hydrocarbons:
The synthesis of 4-Methoxy-3-methylbenzylmagnesium chloride typically involves the reaction of 4-methoxy-3-methylbromobenzene with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran. The general procedure includes:
- Preparation: Magnesium is activated (e.g., using iodine or sonication) to facilitate its reaction with the organic halide.
- Reaction: The organic halide is added dropwise to a stirred suspension of magnesium in the solvent at low temperatures.
- Workup: After completion, the reaction mixture is filtered to remove unreacted magnesium and any by-products .
4-Methoxy-3-methylbenzylmagnesium chloride is primarily utilized in:
- Organic Synthesis: It serves as a nucleophile for synthesizing alcohols and other complex molecules.
- Cross-Coupling Reactions: It can be employed in coupling reactions with electrophiles to form new carbon-carbon bonds.
- Material Science: Potential applications in developing new materials or polymers through controlled polymerization processes
Interaction studies involving Grignard reagents generally focus on their reactivity with various electrophiles and their role in catalysis. For example, studies have shown that these reagents can effectively react with carbonyl compounds under mild conditions, leading to high yields of alcohols. Additionally, their interactions with transition metals have been explored for potential applications in catalysis and material synthesis .
Several compounds share structural similarities with 4-Methoxy-3-methylbenzylmagnesium chloride. Here are some comparable compounds:
| Compound Name | Structure | Notable Characteristics |
|---|---|---|
| 4-Methoxybenzylmagnesium chloride | Lacks methyl substitution; used similarly | |
| 3-Methylbenzylmagnesium chloride | Different substitution pattern; reactivity varies | |
| Benzylmagnesium chloride | Simplest structure; widely used in synthesis |
Uniqueness
4-Methoxy-3-methylbenzylmagnesium chloride stands out due to its unique combination of functional groups that may enhance its reactivity and selectivity in organic transformations compared to other Grignard reagents. The methoxy group not only influences solubility but may also modulate electronic properties, making it particularly useful for specific synthetic applications .








